molecular formula C22H25N3O4 B11357560 2-(2,6-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

2-(2,6-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11357560
M. Wt: 395.5 g/mol
InChI Key: XOAWLKPGEAPGLU-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is an organic compound with a complex structure that includes phenoxy, oxadiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2,6-dimethylphenoxy acetic acid: This can be achieved by reacting 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 4-(2-methylpropoxy)phenyl hydrazine: This involves the reaction of 4-(2-methylpropoxy)benzaldehyde with hydrazine hydrate.

    Formation of 1,2,5-oxadiazole ring: The hydrazine derivative is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring.

    Coupling reaction: Finally, the 2,6-dimethylphenoxy acetic acid derivative is coupled with the oxadiazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and oxadiazole groups can be oxidized under strong oxidative conditions.

    Reduction: The acetamide group can be reduced to an amine under suitable reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of polymers with unique properties, such as high thermal stability or specific electronic characteristics.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylphenoxy)methyl oxirane
  • 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl ethanone

Uniqueness

Compared to similar compounds, 2-(2,6-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C22H25N3O4/c1-14(2)12-27-18-10-8-17(9-11-18)20-22(25-29-24-20)23-19(26)13-28-21-15(3)6-5-7-16(21)4/h5-11,14H,12-13H2,1-4H3,(H,23,25,26)

InChI Key

XOAWLKPGEAPGLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OCC(C)C

Origin of Product

United States

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